Ethynodiol

Übersicht

Beschreibung

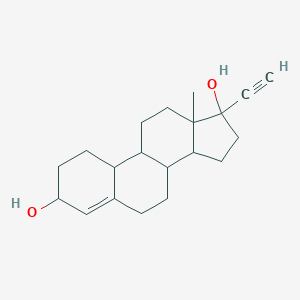

Etynodiol, also known as ethynodiol, is a steroidal progestin belonging to the 19-nortestosterone group. It is structurally related to norethisterone and lynestrenol, differing primarily in its C3 substituent. Etynodiol has a hydroxyl group at the C3 position, whereas norethisterone has a ketone and lynestrenol has no substituent at C3 . Etynodiol is a prodrug of norethisterone and is converted immediately and completely into norethisterone .

Wirkmechanismus

Target of Action

Ethynodiol, also known as this compound diacetate, is a synthetic progestational hormone . It primarily targets the progesterone and estrogen receptors . These receptors are found in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .

Mode of Action

This compound diacetate works by binding to the progesterone and estrogen receptors, thereby exerting its contraceptive effects . It tricks the body processes into thinking that ovulation has already occurred by maintaining high levels of synthetic progesterone . This action prevents the release of eggs from the ovaries .

Biochemical Pathways

This compound is a prodrug of norethisterone . It is converted immediately and completely into norethisterone in the body, with this compound occurring as an intermediate . This conversion is part of the biochemical pathway that allows this compound to exert its contraceptive effects.

Pharmacokinetics

It is known that this compound diacetate is taken orally . As a prodrug, it is converted into its active form, norethisterone, in the body .

Result of Action

The primary result of this compound’s action is the prevention of pregnancy . By maintaining high levels of synthetic progesterone, it prevents ovulation and thus, the possibility of fertilization . This makes it an effective oral contraceptive when used correctly.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . .

Wissenschaftliche Forschungsanwendungen

Etynodiol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Zwischenprodukt bei der Synthese anderer Steroidverbindungen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und die Hormonregulation.

Medizin: Verwendet bei der Entwicklung von hormonellen Kontrazeptiva und Hormonersatztherapien.

Industrie: Wird bei der Herstellung von pharmazeutischen Produkten eingesetzt.

5. Wirkmechanismus

Etynodiol wirkt als Prodrug von Norethisteron. Nach der Verabreichung wird es schnell in Norethisteron umgewandelt, das seine Wirkung durch Bindung an Progesteronrezeptoren entfaltet. Diese Bindung hemmt die Freisetzung von Gonadotropinen, verhindert den Eisprung und verändert den Zervixschleim, um die Spermienpenetration zu verhindern .

Ähnliche Verbindungen:

Norethisteron: Strukturell ähnlich, aber mit einem Keton in der C3-Position.

Lynestrenol: Ähnliche Struktur, aber ohne Substituenten in der C3-Position.

Einzigartigkeit: Die Besonderheit von Etynodiol ist die Hydroxylgruppe in der C3-Position, die es von Norethisteron und Lynestrenol unterscheidet. Dieser strukturelle Unterschied beeinflusst seine Pharmakokinetik und Pharmakodynamik und macht es zu einer wertvollen Verbindung in der Hormontherapie .

Biochemische Analyse

Biochemical Properties

Ethynodiol is a prodrug of norethisterone and is converted immediately and completely into norethisterone . It interacts with enzymes and proteins involved in this conversion process. The nature of these interactions involves enzymatic reactions that facilitate the conversion of this compound into norethisterone .

Cellular Effects

This compound diacetate, the derivative of this compound, is used as a female contraceptive . It is a progestin or a synthetic form of the naturally occurring female sex hormone, progesterone . In a woman’s normal menstrual cycle, an egg matures and is released from the ovaries (ovulation). This compound diacetate tricks the body processes into thinking that ovulation has already occurred, by maintaining high levels of the synthetic progesterone . This prevents the release of eggs from the ovaries .

Molecular Mechanism

This compound diacetate exerts its effects at the molecular level by binding to the progesterone and estrogen receptors . This binding interaction influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

This compound is an intermediate in the conversion of the prodrug lynestrenol into norethisterone This suggests that this compound is involved in the metabolic pathways of these compounds

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Etynodiol umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Umwandlung von Norethisteron in Etynodiol durch eine Reihe chemischer Reaktionen.

Industrielle Produktionsmethoden: Die industrielle Produktion von Etynodiol beinhaltet oft großtechnische chemische Synthesen unter Verwendung ähnlicher Verfahren wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen streng kontrolliert werden, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Etynodiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Etynodiol kann oxidiert werden, um Norethisteron zu bilden.

Reduktion: Reduktionsreaktionen können Norethisteron zurück zu Etynodiol umwandeln.

Substitution: Etynodiol kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe in der C3-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Für Substitutionsreaktionen können verschiedene Nukleophile verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte:

Oxidation: Norethisteron.

Reduktion: Etynodiol.

Substitution: Verschiedene substituierte Derivate von Etynodiol.

Vergleich Mit ähnlichen Verbindungen

Norethisterone: Structurally similar but has a ketone at the C3 position.

Lynestrenol: Similar structure but lacks a substituent at the C3 position.

Uniqueness: Etynodiol’s unique feature is the hydroxyl group at the C3 position, which differentiates it from norethisterone and lynestrenol. This structural difference influences its pharmacokinetics and pharmacodynamics, making it a valuable compound in hormonal therapies .

Biologische Aktivität

Ethynodiol is a synthetic progestin, specifically known as This compound diacetate , which is primarily used in hormonal contraceptives. It acts as an agonist at the progesterone receptor and exhibits various biological activities that are crucial for its role in contraception and other therapeutic applications.

This compound diacetate is metabolized in the liver to etynodiol, which then exerts its effects by binding to progesterone and estrogen receptors. This binding leads to:

- Inhibition of Gonadotropin Release : this compound slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, reducing luteinizing hormone (LH) surges and preventing ovulation .

- Endometrial Effects : It alters the endometrial lining, making it less suitable for implantation, thereby contributing to its contraceptive efficacy .

Biological Activity Table

| Compound | Type | PR Affinity | AR Affinity | ER Affinity | GR Affinity | MR Affinity |

|---|---|---|---|---|---|---|

| This compound | Prodrug | 1 | 0 | 11-18 | 0 | ? |

| This compound diacetate | Prodrug | 1 | 0 | 0 | 0 | ? |

| Norethisterone | Active | 67-75 | 15 | 0 | 0-1 | 0-3 |

| Ethinylestradiol | Metabolite | 15-25 | 1-3 | 112 | 1-3 | 0 |

*PR: Progesterone Receptor, AR: Androgen Receptor, ER: Estrogen Receptor, GR: Glucocorticoid Receptor, MR: Mineralocorticoid Receptor .

Pharmacokinetics

This compound diacetate has a rapid metabolism profile. Upon oral administration, it undergoes first-pass metabolism, leading to the formation of norethisterone. Key pharmacokinetic properties include:

- Protein Binding : Approximately 50-85% .

- Metabolism : Rapid conversion to active metabolites in the liver .

- Half-life and Clearance : Specific values remain largely unreported; however, it is known to have a relatively short half-life due to rapid metabolism.

Contraceptive Use

This compound diacetate is primarily used in combination oral contraceptives. Clinical studies indicate that it effectively prevents ovulation and alters menstrual cycles. In trials comparing this compound with other contraceptive methods, irregular cycles were noted but overall efficacy remained high .

Case Studies

Several case studies highlight the effectiveness and safety profile of this compound:

- Contraceptive Efficacy Study : A study involving women using this compound diacetate showed a pregnancy rate comparable to other hormonal contraceptives, underscoring its reliability as a contraceptive method .

- Adverse Effects Analysis : Reports have indicated side effects such as irregular bleeding and mood changes, common with progestin use. However, severe adverse events remain rare .

Toxicological Considerations

Research indicates that high doses of this compound can lead to reproductive toxicity in animal models. For instance, studies demonstrated that doses significantly higher than clinical recommendations resulted in fetal resorption and developmental issues . Such findings necessitate careful consideration of dosing in human applications.

Summary of Toxicity Findings

Eigenschaften

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYILPERKVHXLNF-QMNUTNMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023025 | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Combination oral contraceptives act primarily by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations in the genital tract, including changes in the cervical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation) may also contribute to contraceptive effectiveness., Progesterone increases urinary sodium excretion at least in part by competition for renal mineralocorticoid receptors. In contrast, synthetic progestagens do not increase sodium excretion or even cause a slight sodium retention. /Investigators/ therefore compared the ability of progesterone and 12 progesterone like compounds to displace [3H]aldosterone from binding at cytoplasmic mineralocorticoid receptors in rat kidney. All synthetic progesteronelike steroids were less active than progesterone in competing with [3H]aldosterone for the receptor binding: progesterone 100%, 11 beta-OH progesterone 50%, 17 alpha OH-progesterone 24% and 16 alpha-methyl-progesterone 3%. Derivates of 17 alpha OH-progesterone (medrogestone 5%, dydrogestone 4%, medroxy progesterone-acetate 2% and chlormadinone-acetate 0.5%) were more potent than 19-nor-testosterone derivates: ethisterone 1%, norethisterone less than 1%, norethindrone less than 1%, norethyl-nodrel less than 1%, and ethynodiol-diacetate less than 1%. The decreased affinity of synthetic progestins for mineralocorticoid receptors explains in part the lack of natriuretic activity of these compounds. | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1231-93-2 | |

| Record name | Ethynodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etynodiol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etynodiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethynodiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etynodiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYNODIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E01C36A9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/ | |

| Record name | Ethynodiol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.